molecular formula C8H10N2O3 B1447138 4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester CAS No. 1350475-46-5

4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B1447138
CAS No.: 1350475-46-5
M. Wt: 182.18 g/mol
InChI Key: HTUHCJQVPJJSLV-UHFFFAOYSA-N
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Description

“4-Formyl-2-methyl-2H-pyrazole-3-carboxylic acid ethyl ester” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular formula is C6H8N2O2 and the molecular weight is 140.1399 .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical and Chemical Properties Analysis

The solubility of a similar compound, 2-methyl-2H-pyrazole-3-carboxylic acid, is 90 mM (30 mg/ml) in DMSO . The working concentration for cell culture assays is 1 µM (333 ng/ml) to 30 µM (10.1 μg/ml) .

Scientific Research Applications

Synthesis and Pharmacological Applications

A series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were synthesized for their potential analgesic and anti-inflammatory activity. One of the compounds showed significant analgesic and anti-inflammatory activities with mild ulcerogenic potential compared to indomethacin, indicating its potential as a lead molecule for developing new analgesic and anti-inflammatory agents (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).

Corrosion Inhibition

Pyrazole derivatives, including those structurally related to the title compound, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. The studies demonstrate these compounds significantly reduce corrosion rates, with effectiveness increasing with concentration (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Antileukemic Activity

Research into the synthesis, stability, and antileukemic activity of 3-(substituted-triazeno)pyrazole-4-carboxylic acid esters and amides indicates some derivatives increased the average survival time in a standard mouse L-1210 leukemia assay, suggesting potential therapeutic applications (Shealy & O'dell, 1971).

Heterocyclic System Synthesis

A series of ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates were synthesized, revealing a new heterocyclic system. This research underscores the chemical diversity and synthetic utility of the pyrazole derivatives (Chaban, Matiichuk, & Matiychuk, 2020).

Antimicrobial and Antioxidant Activity

New tetra substituted pyrazolines were evaluated for their antimicrobial and antioxidant activities. The structure-activity relationship described in this study highlights the biological relevance of pyrazole derivatives in pharmaceutical research (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).

Future Directions

Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications . This includes strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems, predominantly bicyclic cores with 5:6 fusion .

Properties

IUPAC Name

ethyl 4-formyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(5-11)4-9-10(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUHCJQVPJJSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601231416
Record name Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350475-46-5
Record name Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350475-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601231416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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